

# Thioridazine hydrochloride mechanism of action

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## Compound Focus: Thioridazine Hydrochloride

CAS No.: 130-61-0

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## Core Mechanism of Action: Receptor Antagonism

**Thioridazine hydrochloride's** primary mechanism as an antipsychotic involves antagonizing key receptors in the central nervous system. The table below summarizes its affinity for various biological targets [1] [2] [3]:

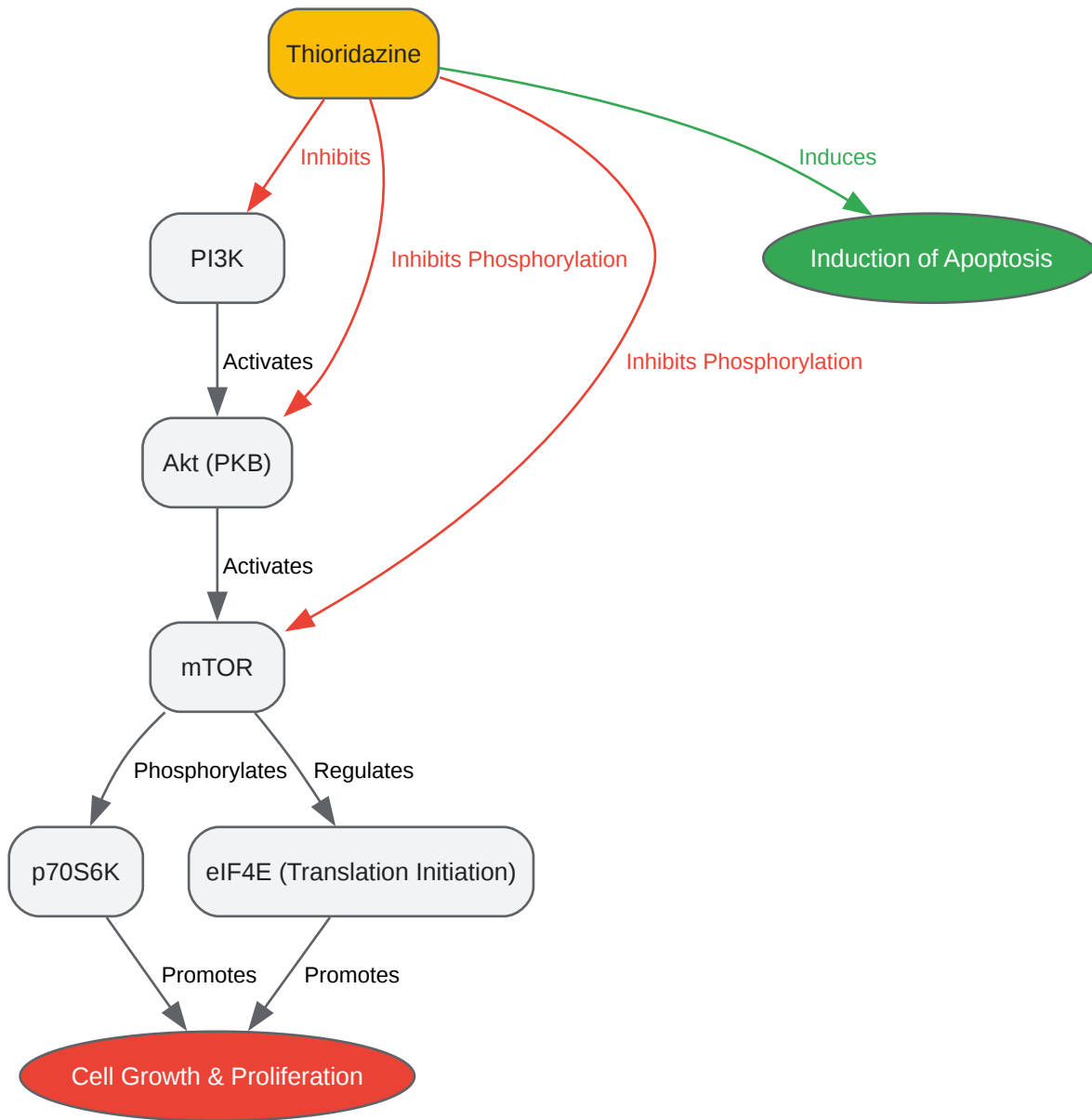
Biologic Protein	Binding Affinity (K <sub>i</sub> , nM)	Primary Functional Role
D2 dopamine receptor	0.4 [3]	Antipsychotic effects; reduction of positive schizophrenia symptoms [2]
5-HT2A serotonin receptor	27.67 [3]	Contributes to antipsychotic efficacy and lower extrapyramidal side effect liability [4]
Alpha-1A adrenergic receptor	3.15 [3]	Orthostatic hypotension (side effect) [2]
Muscarinic M1 cholinergic receptor	12.8 [3]	Anticholinergic effects (e.g., dry mouth, constipation); lower extrapyramidal symptoms [2]
Histamine H1 receptor	16.5 [3]	Sedation (side effect) [2]

Biologic Protein	Binding Affinity (K <sub>i</sub> , nM)	Primary Functional Role
hERG potassium channel	191 [3]	QTc prolongation & risk of cardiac arrhythmias (serious side effect) [5]

This receptor profile shows that thioridazine is a low-potency antipsychotic with a multi-receptor strategy, explaining its clinical effect and side effect profile [2].

## Emerging Anticancer Mechanisms

Research has repurposed thioridazine as an anti-cancer and anti-cancer stem cell (CSC) agent, primarily through inhibition of the PI3K/Akt/mTOR pathway—a critical regulator of cell growth and survival often dysregulated in cancer [6] [7] [8].



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*Thioridazine inhibits PI3K/Akt/mTOR pathway to suppress tumor growth [6] [7] [8].*

## Key Experimental Evidence & Protocols

Empirical studies validate thioridazine's anticancer effects through specific, reproducible methodologies.

## Cell Viability and Proliferation Assays

- **Purpose:** Determine the inhibitory concentration of thioridazine that reduces cell viability by 50% (IC<sub>50</sub>) [6] [7].
- **Typical Protocol:**
  - Plate cancer cells (e.g., cervical HeLa, endometrial HEC-1-A) in 96-well plates [6].
  - After 24 hours, treat with thioridazine at a range of concentrations (e.g., 1-100 μM) for 24-72 hours [6] [8].
  - Add MTT reagent and incubate for 4 hours. Living cells convert MTT to purple formazan [6].
  - Dissolve formazan crystals and measure absorbance at 540 nm. Calculate cell viability relative to untreated controls [6].

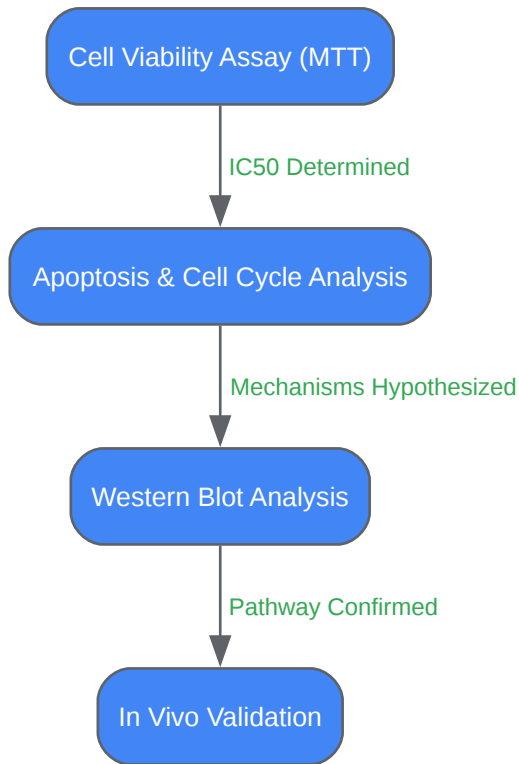
## Analysis of Apoptosis and Cell Cycle

- **Purpose:** Quantify programmed cell death and cell cycle distribution changes [6] [8].
- **Typical Protocol:**
  - Treat cells with thioridazine (e.g., 15 μM for 24 hours) [6].
  - For apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI). Analyze with flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [6].
  - For cell cycle: Fix cells in ethanol, treat with RNase A, and stain DNA with PI. Analyze DNA content via flow cytometry to determine population percentages in G1, S, and G2/M phases [6].

## Western Blot Analysis

- **Purpose:** Investigate changes in protein expression and phosphorylation within signaling pathways [6] [7].
- **Typical Protocol:**
  - Lyse cells after thioridazine treatment.
  - Separate proteins by molecular weight using SDS-PAGE gel electrophoresis and transfer to a membrane [6].
  - Block membrane and incubate with primary antibodies against targets of interest (e.g., p-Akt, p-mTOR, LC3-II, c-Caspase-3) [6] [7].
  - Incubate with enzyme-linked secondary antibodies and detect using chemiluminescence. Increased LC3-II levels indicate autophagy induction [7].

## Experimental Workflow for Anti-Cancer Profiling



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Logical workflow for evaluating thioridazine's anticancer effects [6] [7] [8].

## Pharmacokinetics and Metabolism

Understanding thioridazine's disposition is crucial for its application.

Parameter	Value / Detail
Bioavailability	Approximately 60% absorption [1].
Protein Binding	High (~95%) [1].
Metabolism	Primarily hepatic, via Cytochrome P450 2D6 (CYP2D6) [1] [2].

Parameter	Value / Detail
Active Metabolites	Mesoridazine and Sulforidazine [3].
Half-Life	21-25 hours [1].

Thioridazine is a substrate of CYP2D6, and co-administration with strong inhibitors of this enzyme or use in patients with reduced CYP2D6 activity is contraindicated due to the risk of elevated drug levels and severe cardiac arrhythmias [5] [2].

## Important Safety and Clinical Status

- **Cardiac Risk:** Thioridazine prolongs the QTc interval in a dose-related manner, associated with Torsades de Pointes and sudden death [1] [5].
- **Current Status:** Branded product withdrawn worldwide in 2005; generic versions available with restrictions [1] [3].
- **Clinical Indication:** Reserved for treatment-refractory schizophrenia patients who fail adequate trials of other antipsychotics [5] [2].

Thioridazine's mechanism extends from receptor antagonism for psychosis to PI3K/Akt/mTOR pathway inhibition for anticancer effects. Its significant safety risks necessitate careful consideration in both clinical and research applications.

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